Home > Products > Screening Compounds P48387 > 3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid - 1038311-76-0

3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid

Catalog Number: EVT-3067797
CAS Number: 1038311-76-0
Molecular Formula: C11H11NO3
Molecular Weight: 205.213
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • 1,3-Dipolar cycloaddition of nitrile oxides to alkenes: This reaction is widely used for the synthesis of 4,5-dihydroisoxazoles. [] []
  • Cyclization of α,β-unsaturated oximes: This method involves the intramolecular cyclization of appropriately substituted oximes. []
Molecular Structure Analysis

Computational methods, such as density functional theory (DFT) calculations, could be employed to predict the molecule's bond lengths, bond angles, and electronic properties. []

Chemical Reactions Analysis
  • Nucleophilic attack at the carbonyl carbon of the carboxylic acid group: This reaction could lead to the formation of esters, amides, and other derivatives. []
  • Ring-opening reactions: Dihydroisoxazoles can undergo ring-opening reactions under various conditions, leading to acyclic compounds. []

5-Benzoylamino-3-bromo-4-(4-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Compound Description: This compound represents a promising N-protected α-amino acid synthesized directly from an unusual bromo dipole and a 4-(arylmethylene)oxazolone. [] The crystal packing of this compound exists as a racemic mixture. []

Relevance: The core structure of this compound, a 4,5-dihydroisoxazole-5-carboxylic acid, is directly analogous to 3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid. Variations arise in the substituents at the 3 and 4 positions of the isoxazole ring and the presence of a benzoylamino group at the 5-position. []

Reference:

5-(2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid

Compound Description: This compound and its four stereoisomers were synthesized and tested for their activity at ionotropic and metabotropic glutamate receptor subtypes. [] Some stereoisomers, notably (+)-2, (-)-4, and (+)-5, exhibited potent NMDA receptor antagonist activity and demonstrated significant neuroprotective effects in oxygen-glucose deprivation (OGD) cell culture tests. []

Relevance: This compound shares the core 4,5-dihydroisoxazole carboxylic acid structure with 3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid. The key distinction lies in the 2-amino-2-carboxyethyl substituent at the 5-position of the isoxazole ring in this compound, compared to the o-tolyl group in the target compound. []

Reference:

5-Amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3,5-dicarboxylic acid

Compound Description: This compound represents a bicyclic analogue of 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid. [] Its four stereoisomers were synthesized and evaluated for their activity at various glutamate receptor subtypes. [] Notably, the (+)-2 stereoisomer displayed potent NMDA receptor antagonist properties and showed significant neuroprotective effects in OGD cell culture tests. []

Relevance: Although this compound possesses a bicyclic structure, it retains the 4,5-dihydroisoxazole carboxylic acid core found in 3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid. The primary difference lies in the cyclopentane ring fused to the isoxazole moiety, forming the bicyclic system. []

Properties

CAS Number

1038311-76-0

Product Name

3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid

IUPAC Name

3-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Molecular Formula

C11H11NO3

Molecular Weight

205.213

InChI

InChI=1S/C11H11NO3/c1-7-4-2-3-5-8(7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14)

InChI Key

LGUIIQKRAPDXBD-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NOC(C2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.